3-(5-bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid
CAS No.:
Cat. No.: VC15726751
Molecular Formula: C6H6BrN3O4
Molecular Weight: 264.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6BrN3O4 |
|---|---|
| Molecular Weight | 264.03 g/mol |
| IUPAC Name | 3-(5-bromo-3-nitropyrazol-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C6H6BrN3O4/c7-4-3-5(10(13)14)8-9(4)2-1-6(11)12/h3H,1-2H2,(H,11,12) |
| Standard InChI Key | ZKSVZFKSACDHBP-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(N(N=C1[N+](=O)[O-])CCC(=O)O)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
3-(5-Bromo-3-nitro-1H-pyrazol-1-yl)propanoic acid (CAS: 2171323-77-4) is a heterocyclic organic compound with the molecular formula C₆H₆BrN₃O₄ and a molecular weight of 264.03 g/mol . Its structure consists of a pyrazole ring substituted with a bromine atom at the 5-position, a nitro group (-NO₂) at the 3-position, and a propanoic acid side chain at the 1-position (Figure 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 2171323-77-4 |
| Molecular Formula | C₆H₆BrN₃O₄ |
| Molecular Weight | 264.03 g/mol |
| Density | Not reported |
| Melting/Boiling Points | Not reported |
The absence of reported density and thermal properties in available literature underscores the need for further experimental characterization .
Structural Analysis
The pyrazole core is aromatic, with the bromine and nitro groups introducing significant electron-withdrawing effects. These substituents likely enhance the compound’s stability and influence its intermolecular interactions. The propanoic acid moiety provides a carboxylic acid functional group, enabling potential salt formation or conjugation reactions.
Physicochemical and Spectral Properties
Stability and Reactivity
The nitro and bromo groups confer thermal and oxidative stability, as observed in structurally similar compounds . The carboxylic acid group may participate in hydrogen bonding, influencing solubility in polar solvents.
Spectroscopic Data
Though experimental spectra (e.g., NMR, IR) are unavailable, predictions can be made based on substituent effects:
-
NMR: The bromine atom would cause significant deshielding of adjacent protons.
-
IR: Stretching vibrations for -NO₂ (~1520 cm⁻¹) and -COOH (~1700 cm⁻¹) are expected.
| Activity | Target Organisms |
|---|---|
| Antibacterial | Gram-positive bacteria |
| Antifungal | Candida albicans |
| Anti-inflammatory | TNF-α/IL-6 inhibition |
Material Science Applications
The electron-deficient pyrazole core may serve as a ligand in coordination chemistry, facilitating the development of metal-organic frameworks (MOFs) or catalysts.
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